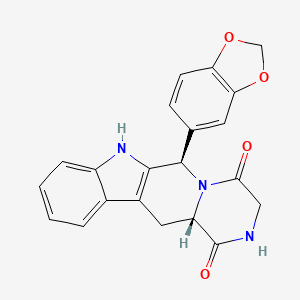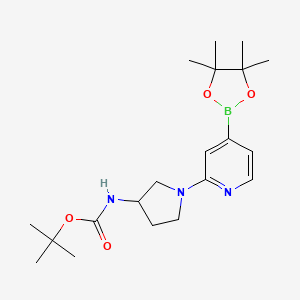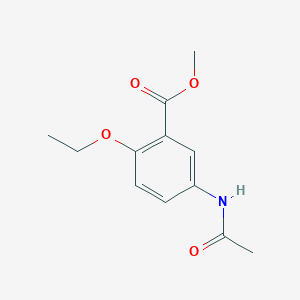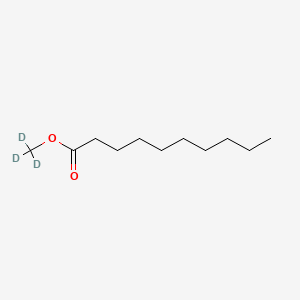
Trideuteriomethyl decanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Trideuteriomethyl decanoate: is a deuterated compound where three hydrogen atoms in the methyl group are replaced with deuterium. This isotopic labeling is significant in various scientific fields, including chemistry, biology, and medicine, due to its unique properties that allow for detailed studies of molecular interactions and mechanisms.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of trideuteriomethyl decanoate typically involves the deuteration of methyl groups. One common method is the α-trideuteration of methylarenes, which can be achieved using inexpensive bases such as sodium hydroxide or potassium tert-butoxide in a deuterated solvent like DMSO-d6 . This method ensures high selectivity and efficiency in introducing the trideuteriomethyl group.
Industrial Production Methods: Industrial production of this compound may involve large-scale deuteration processes, often utilizing specialized reactors and deuterium gas. The process must ensure the high purity and isotopic fidelity of the final product, which is crucial for its applications in research and industry.
Analyse Des Réactions Chimiques
Types of Reactions: Trideuteriomethyl decanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of deuterated carboxylic acids.
Reduction: Reduction reactions can convert this compound into deuterated alcohols.
Substitution: The trideuteriomethyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Various nucleophiles and electrophiles can be employed depending on the desired substitution.
Major Products: The major products formed from these reactions include deuterated carboxylic acids, alcohols, and substituted derivatives, which retain the deuterium labeling for further studies.
Applications De Recherche Scientifique
Chemistry: Trideuteriomethyl decanoate is used in isotopic labeling studies to investigate reaction mechanisms and pathways. Its unique properties allow for precise tracking of molecular changes during chemical reactions .
Biology: In biological research, this compound helps in studying metabolic pathways and enzyme interactions. The deuterium labeling provides insights into the dynamics of biological processes at the molecular level .
Medicine: The compound is valuable in pharmacokinetic studies, where it helps in understanding the absorption, distribution, metabolism, and excretion of drugs. Deuterium-labeled compounds are often used as internal standards in mass spectrometry .
Industry: In the industrial sector, this compound is used in the development of new materials and chemicals. Its isotopic labeling aids in quality control and product development processes .
Mécanisme D'action
The mechanism by which trideuteriomethyl decanoate exerts its effects involves the stable incorporation of deuterium atoms into the molecular structure. This incorporation alters the vibrational frequencies of the molecule, which can be detected using spectroscopic techniques. The deuterium atoms act as tracers, allowing researchers to follow the compound’s behavior in various chemical and biological systems .
Comparaison Avec Des Composés Similaires
- Trideuteriomethyl benzene
- Trideuteriomethyl toluene
- Trideuteriomethyl hexanoate
Comparison: Trideuteriomethyl decanoate is unique due to its longer carbon chain compared to other trideuteriomethyl compounds. This longer chain affects its physical and chemical properties, making it suitable for specific applications where shorter-chain compounds may not be effective.
Propriétés
Formule moléculaire |
C11H22O2 |
|---|---|
Poids moléculaire |
189.31 g/mol |
Nom IUPAC |
trideuteriomethyl decanoate |
InChI |
InChI=1S/C11H22O2/c1-3-4-5-6-7-8-9-10-11(12)13-2/h3-10H2,1-2H3/i2D3 |
Clé InChI |
YRHYCMZPEVDGFQ-BMSJAHLVSA-N |
SMILES isomérique |
[2H]C([2H])([2H])OC(=O)CCCCCCCCC |
SMILES canonique |
CCCCCCCCCC(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


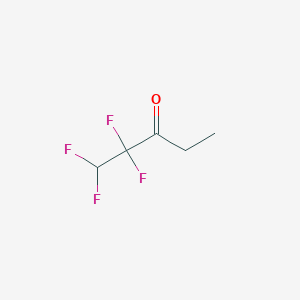

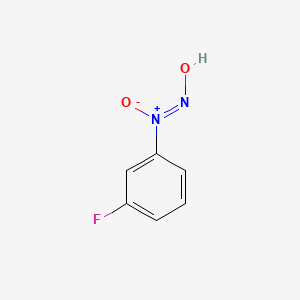
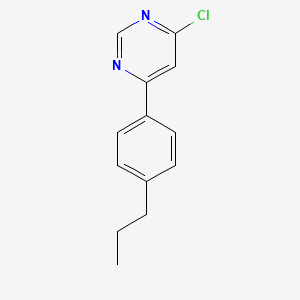
![1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B15287848.png)
![disodium;(2S,3S,5R,6R)-6-[[(3R,5R,8R,10S,13R,14S,17R)-10,13-dimethyl-17-[(2R)-5-oxo-5-(2-sulfonatoethylamino)pentan-2-yl]-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylate](/img/structure/B15287851.png)
![disodium;(2S,3S,5R,6R)-6-[[(3R,5R,7S,8R,9S,10S,13R,14S,17R)-17-[(2R)-5-(carboxylatomethylamino)-5-oxopentan-2-yl]-7-hydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylate](/img/structure/B15287856.png)
![dimethyl (3S)-2-hydroxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]butanedioate](/img/structure/B15287858.png)
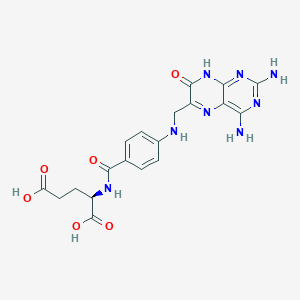
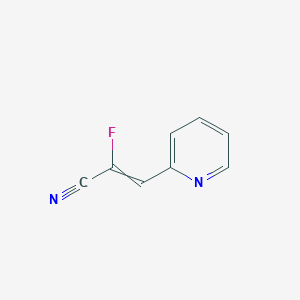
![3-[(E)-but-2-enoyl]-4-propan-2-yl-1,3-oxazolidin-2-one](/img/structure/B15287873.png)
